

# Independent Validation of JT001 (VV116) Antiviral Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JT001 sodium |           |
| Cat. No.:            | B15612199    | Get Quote |

An Objective Analysis of Preclinical and Clinical Efficacy Data for the Oral Antiviral Agent Deuremidevir Hydrobromide (JT001/VV116)

This guide provides a comprehensive comparison of the published antiviral data for JT001, also known as VV116 or Deuremidevir. The oral formulation of this antiviral is a hydrobromide salt. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for evaluating the preclinical and clinical evidence supporting its efficacy, primarily against SARS-CoV-2.

## **Executive Summary**

JT001 (VV116) is an orally bioavailable, deuterated hydrobromide salt of a remdesivir derivative.[1][2] As a prodrug, it is metabolized to its active nucleoside triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][3] Preclinical and clinical studies have demonstrated its significant antiviral activity against SARS-CoV-2 and its variants of concern.[3] [4] This guide summarizes the key quantitative data, details the experimental protocols used in pivotal studies, and provides visual representations of its mechanism of action and experimental workflows.

# Data Presentation In Vitro Antiviral Activity



The following table summarizes the in vitro efficacy of JT001 (VV116) against various coronaviruses. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) are key metrics for assessing antiviral potency and cellular toxicity, respectively. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

| Virus                    | Cell Line         | EC50 (μM)     | CC50 (µM)    | Selectivity<br>Index (SI) | Reference |
|--------------------------|-------------------|---------------|--------------|---------------------------|-----------|
| SARS-CoV-2<br>(Original) | Vero E6           | 0.59          | >100         | >169                      | [5]       |
| SARS-CoV-2<br>(Omicron)  | Vero E6           | 0.30 (EC90)   | Not Reported | Not Reported              | [6]       |
| HCoV-NL63                | Caco-2            | 2.097 ± 0.026 | >100         | >47                       | [7]       |
| HCoV-229E                | MRC-5             | 2.351 ± 0.072 | >100         | >42                       | [7]       |
| HCoV-OC43                | НСТ-8             | 6.268 ± 0.123 | >100         | >15                       | [7]       |
| MHV                      | NCTC clone<br>929 | 0.665 - 0.847 | >100         | >118                      | [7][8]    |
| FIPV                     | CRFK              | 0.665 - 0.847 | >100         | >118                      | [7][8]    |
| FECV                     | CRFK              | 0.665 - 0.847 | >100         | >118                      | [7][8]    |
| CCoV                     | CRFK              | 0.665 - 0.847 | >100         | >118                      | [7][8]    |

## **In Vivo Antiviral Efficacy**

The following table presents the in vivo efficacy of JT001 (VV116) in animal models of coronavirus infection. Key endpoints include the reduction in viral load and improvement in disease pathology.



| Animal Model                       | Virus                  | Treatment<br>Regimen      | Key Findings                                                                    | Reference |
|------------------------------------|------------------------|---------------------------|---------------------------------------------------------------------------------|-----------|
| hACE2-<br>transduced mice          | SARS-CoV-2             | 25, 50, 100<br>mg/kg, BID | Dose-dependent reduction in viral RNA and infectious virus titers in the lungs. | [5]       |
| MHV-infected<br>mice               | MHV                    | 25, 50, 100<br>mg/kg, BID | Significant reduction in viral genome copies and viral titers in the liver.     | [7]       |
| SARS-CoV-2<br>VRP-infected<br>mice | SARS-CoV-2<br>Replicon | Not specified             | Significant reduction in viral replication in the lungs.                        | [9]       |

### **Clinical Trial Outcomes**

This table summarizes the key outcomes from a phase 3 clinical trial comparing JT001 (VV116) with Nirmatrelvir-Ritonavir (Paxlovid) in adults with mild-to-moderate COVID-19 at high risk of progression.



| Parameter                                       | JT001<br>(VV116)      | Nirmatrelvir<br>-Ritonavir | Hazard<br>Ratio (95%<br>CI) | p-value                            | Reference |
|-------------------------------------------------|-----------------------|----------------------------|-----------------------------|------------------------------------|-----------|
| Time to Sustained Clinical Recovery (Median)    | 7 days                | 7 days                     | 1.06 (0.91 -<br>1.22)       | Non-<br>inferiority<br>established | [4]       |
| Viral Load<br>Reduction<br>(Day 5)              | Significant reduction | Significant reduction      | Not<br>Applicable           | Not<br>Applicable                  | [4]       |
| Incidence of Treatment- Emergent Adverse Events | 35.9%                 | 42.1%                      | Not<br>Applicable           | Not<br>Applicable                  | [4]       |

# Experimental Protocols In Vitro Antiviral Assay Protocol (General)

A common method for evaluating the in vitro antiviral activity of JT001 (VV116) involves the following steps:

- Cell Culture: A suitable host cell line (e.g., Vero E6, Caco-2, MRC-5, HCT-8) is cultured in appropriate media and conditions.
- Virus Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).
- Compound Treatment: The cells are treated with various concentrations of JT001 (VV116) or a control compound.
- Incubation: The treated and infected cells are incubated for a defined period to allow for viral replication.



- Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
  - Plaque Reduction Assay: To determine the reduction in viral plaques.
  - TCID50 Assay: To quantify the 50% tissue culture infectious dose.
  - Quantitative RT-PCR (qRT-PCR): To measure the levels of viral RNA.[10]
- Cytotoxicity Assay: The toxicity of the compound on the host cells is determined in parallel using assays like the MTT or LDH assay to calculate the CC50.

### In Vivo Animal Model Protocol (General)

The in vivo efficacy of JT001 (VV116) is typically assessed in animal models as follows:

- Animal Model: A relevant animal model, such as mice genetically modified to express the human ACE2 receptor (hACE2-transduced mice) or mice susceptible to mouse hepatitis virus (MHV), is used.[5][7]
- Viral Challenge: Animals are infected with a standardized dose of the virus (e.g., SARS-CoV-2 or MHV) via an appropriate route (e.g., intranasal).
- Drug Administration: JT001 (VV116) is administered orally at different doses, typically twice a day (BID), starting at a specified time post-infection.
- Monitoring: Animals are monitored for clinical signs of disease, body weight changes, and survival.
- Endpoint Analysis: At specific time points, tissues (e.g., lungs, liver) are collected to quantify:
  - Viral Load: Measured by qRT-PCR or plaque assay.
  - Histopathology: To assess tissue damage and inflammation.

## **Mandatory Visualization**





#### Click to download full resolution via product page

#### Mechanism of Action of JT001 (VV116)



Click to download full resolution via product page

General Experimental Workflow for JT001 (VV116) Evaluation



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuremidevir Wikipedia [en.wikipedia.org]
- 3. Junshi Biosciences Announces Approval for Marketing of VV116 in China 君实生物 [junshipharma.com]
- 4. Junshi Biosciences Announces Lancet Infectious Diseases Publication of Results from the 2nd Phase 3 Study of VV116 for Treating COVID-19 BioSpace [biospace.com]
- 5. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. An open, prospective cohort study of VV116 in Chinese participants infected with SARS-CoV-2 omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- To cite this document: BenchChem. [Independent Validation of JT001 (VV116) Antiviral Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612199#independent-validation-of-published-jt001-sodium-antiviral-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com